molecular formula C8H6F2INO3 B15228494 Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B15228494
M. Wt: 329.04 g/mol
InChI Key: BTYVYWUASFGMJN-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group, an iodine atom, and a pyridine ring, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves difluoromethylation and iodination reactions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyridine ring. The iodination step can be achieved using iodine or iodine-containing reagents under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets through its difluoromethyl and iodine groups. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(difluoromethyl)-5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate include other difluoromethylated pyridines and iodinated pyridines.

Properties

Molecular Formula

C8H6F2INO3

Molecular Weight

329.04 g/mol

IUPAC Name

methyl 2-(difluoromethyl)-5-iodo-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H6F2INO3/c1-15-8(14)3-2-4(11)7(13)12-5(3)6(9)10/h2,6H,1H3,(H,12,13)

InChI Key

BTYVYWUASFGMJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C(=C1)I)C(F)F

Origin of Product

United States

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